

# Spectral Data Analysis of 2,4-Disubstituted Benzyl Alcohols: A Technical Guide

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## Compound of Interest

Compound Name: *2,4-Dibromobenzyl alcohol*

Cat. No.: *B150984*

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for halogenated benzyl alcohol derivatives. While the primary focus of this report was intended to be **2,4-Dibromobenzyl alcohol**, a comprehensive search of publicly available spectral databases did not yield its  $^1\text{H}$  and  $^{13}\text{C}$  NMR data. As a result, this guide will focus on the closely related analogue, 2,4-Dichlorobenzyl alcohol, to provide a representative understanding of the spectral characteristics of this class of compounds. The principles and methodologies described herein are directly applicable to the analysis of **2,4-Dibromobenzyl alcohol**, should the data become available.

## $^1\text{H}$ NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The  $^1\text{H}$  NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The data for 2,4-Dichlorobenzyl alcohol, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), is summarized below.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.38	d	1H	H-6
~7.36	d	1H	H-3
~7.25	dd	1H	H-5
~4.71	s	2H	-CH <sub>2</sub> OH
~2.31	t (broad)	1H	-OH

d = doublet, dd = doublet of doublets, s = singlet, t = triplet

## <sup>13</sup>C NMR Spectral Data of 2,4-Dichlorobenzyl Alcohol

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule. The proton-decoupled <sup>13</sup>C NMR spectral data for 2,4-Dichlorobenzyl alcohol is presented below.

Chemical Shift (ppm)	Assignment
~138.2	C-1
~132.7	C-2
~130.0	C-4
~129.4	C-6
~128.8	C-5
~127.0	C-3
~62.8	-CH <sub>2</sub> OH

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like 2,4-Dichlorobenzyl alcohol.

## Sample Preparation

A solution of the analyte (typically 5-25 mg for  $^1\text{H}$  NMR and 20-100 mg for  $^{13}\text{C}$  NMR) is prepared by dissolving it in approximately 0.5-0.7 mL of a deuterated solvent, most commonly  $\text{CDCl}_3$ . A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

## $^1\text{H}$ NMR Spectroscopy Acquisition

A standard one-dimensional proton NMR experiment is performed. Typical acquisition parameters on a 400 or 500 MHz spectrometer would include:

- Pulse Program: A standard 90° pulse sequence.
- Spectral Width: A range of approximately 12-16 ppm is typically sufficient for most organic molecules.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration.
- Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

## $^{13}\text{C}$ NMR Spectroscopy Acquisition

A proton-decoupled  $^{13}\text{C}$  NMR experiment is standard. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. Typical parameters include:

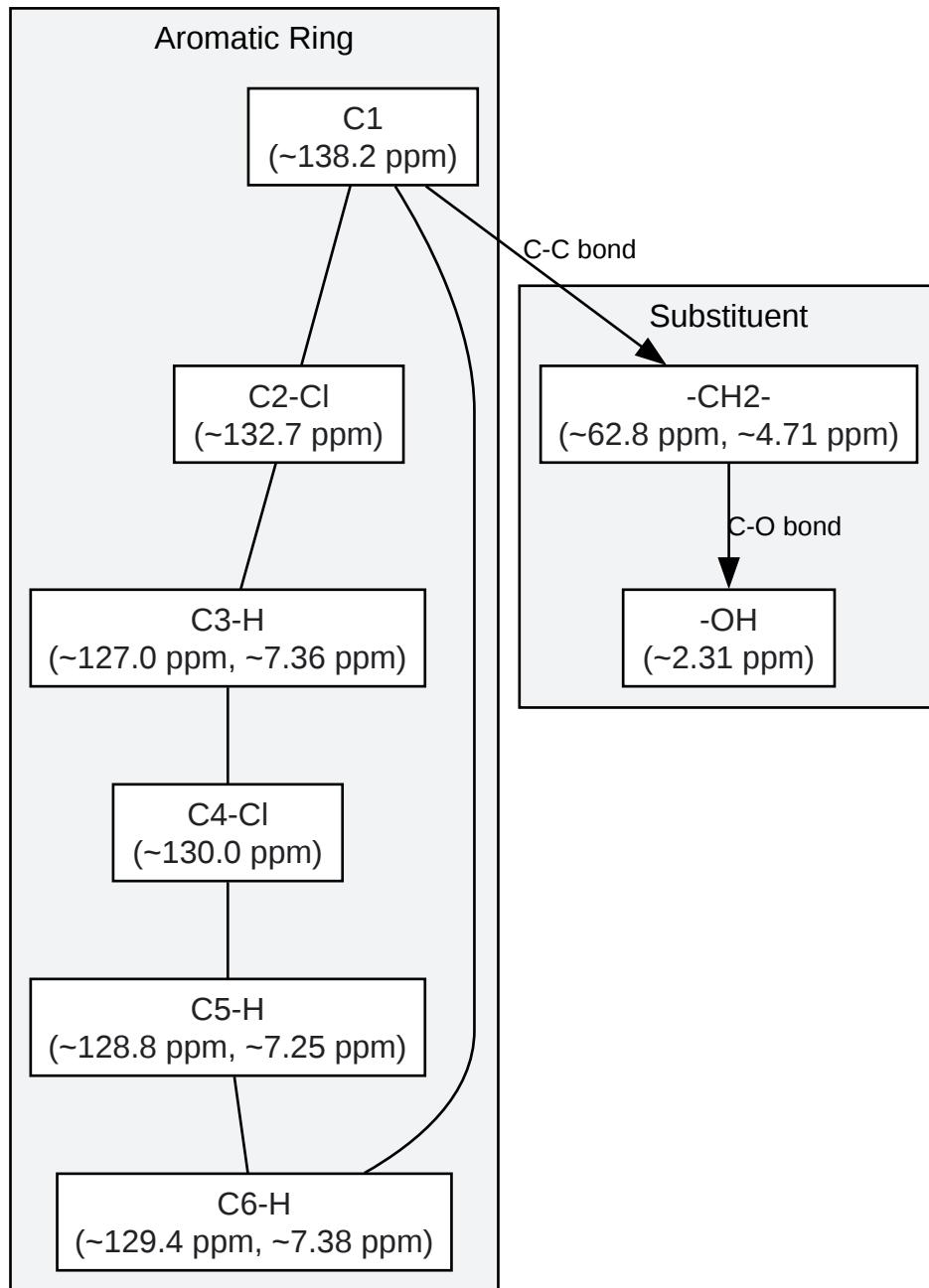
- Pulse Program: A standard pulse-acquire sequence with proton decoupling.
- Spectral Width: A range of 0-220 ppm is generally used.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay to be accurately observed.

- Number of Scans: Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (typically several hundred to thousands) is required to achieve a good signal-to-noise ratio.

## Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the molecular structure of 2,4-Dichlorobenzyl alcohol and highlights the key proton and carbon environments as determined by NMR spectroscopy.

## Molecular Structure and NMR Assignments for 2,4-Dichlorobenzyl Alcohol

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Caption: Molecular structure of 2,4-Dichlorobenzyl alcohol with  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments.

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